molecular formula C25H21ClN8O B2886112 (4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034455-25-7

(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2886112
CAS No.: 2034455-25-7
M. Wt: 484.95
InChI Key: YMPUBYPCQLXYPS-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H21ClN8O and its molecular weight is 484.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structural features similar to the given chemical have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, a study on the synthesis and antimicrobial activity of new pyridine derivatives including compounds with benzothiazole, piperazine, and pyridin-3-yl methanone elements demonstrated variable and modest activity against bacteria and fungi, highlighting the potential of such structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

The incorporation of benzimidazole, triazole, and piperazine units has been explored for anticancer applications. A study on the design and synthesis of compounds as sodium channel blockers and anticonvulsant agents, featuring triazine and benzodioxazole units alongside piperazine, indicates the therapeutic potential of such molecules in cancer treatment by influencing sodium channels (Malik & Khan, 2014). Furthermore, compounds combining benzimidazole, indolyl, and trimethoxyphenyl methanone conjugates have shown significant antiproliferative activity against cancer cell lines, suggesting the utility of these structural motifs in cancer therapy (Mullagiri et al., 2018).

Tubulin Polymerization Inhibition

The structural elements found in the query compound are also relevant to the inhibition of tubulin polymerization, a critical mechanism in anticancer drug development. Compounds with benzyl, triazolyl, and piperazinyl units have been evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, highlighting the potential of these motifs in the development of novel anticancer agents (Manasa et al., 2020).

Antimycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, sharing core similarities with the query compound, has been identified as a new antimycobacterial chemotype, demonstrating significant activity against Mycobacterium tuberculosis. This suggests the potential application of such compounds in tackling tuberculosis and related mycobacterial infections (Pancholia et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzimidazoles are known to bind to beta-tubulin and inhibit its polymerization, disrupting microtubule dynamics. Piperazines are often used in drugs that act on the central nervous system, and triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-[1-(2-chlorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN8O/c26-18-5-1-4-8-21(18)34-23(17-9-11-27-12-10-17)22(30-31-34)24(35)32-13-15-33(16-14-32)25-28-19-6-2-3-7-20(19)29-25/h1-12H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPUBYPCQLXYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)C4=C(N(N=N4)C5=CC=CC=C5Cl)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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